N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine
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Overview
Description
N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine is a complex organic compound with a unique structure that includes a difluoromethyl group, a piperazine ring, and a pyridopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine typically involves multiple steps, including the formation of the pyridopyridazine core, the introduction of the piperazine ring, and the attachment of the difluoromethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated heterocycles and piperazine-containing molecules. Examples include:
- Ethanone, 1-[4-[4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-1,7-naphthyridin-6-yl]-1-piperazinyl]-
- Other pyridopyridazine derivatives with similar structural features.
Uniqueness
N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H26F2N6 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine |
InChI |
InChI=1S/C22H26F2N6/c1-13-16(5-4-6-17(13)21(23)24)14(2)27-22-18-11-20(30-9-7-25-8-10-30)26-12-19(18)15(3)28-29-22/h4-6,11-12,14,21,25H,7-10H2,1-3H3,(H,27,29)/t14-/m1/s1 |
InChI Key |
BJSUKDAYXRZSRS-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)F)[C@@H](C)NC2=NN=C(C3=CN=C(C=C32)N4CCNCC4)C |
Canonical SMILES |
CC1=C(C=CC=C1C(F)F)C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCNCC4)C |
Origin of Product |
United States |
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